(E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazoles are five-membered heterocycles containing sulfur and nitrogen, and they serve as important pharmacophores in medicinal chemistry due to their ability to interact with various biological targets. This particular compound features a morpholine ring and a furan moiety, which contribute to its potential pharmacological properties.
This compound is classified under thiazole derivatives, which have been extensively studied for their applications in pharmaceuticals. The thiazole ring is recognized for its role in various therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs . The presence of the morpholine group enhances solubility and bioavailability, making it a valuable scaffold in drug design.
The synthesis of (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one can be achieved through several methods, primarily involving the condensation of thiazole derivatives with furan-based aldehydes. A common approach includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula of (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one is C₁₅H₁₅N₃O₂S. The structure includes:
The compound's molecular weight is approximately 299.36 g/mol. The structural integrity can be confirmed through crystallographic studies or computational modeling.
Thiazole derivatives like (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one exhibit various chemical reactivity patterns:
Reactions are typically monitored using thin-layer chromatography (TLC), and products are purified through column chromatography or recrystallization techniques.
The mechanism of action for (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one involves interaction with biological targets such as enzymes or receptors. Thiazole-containing compounds often exhibit inhibitory effects on specific kinase enzymes, leading to apoptosis in cancer cells .
Studies suggest that the compound may induce cell cycle arrest and apoptosis through pathways involving reactive oxygen species production and mitochondrial dysfunction .
The compound is typically a solid at room temperature, with a melting point that can vary based on purity but generally falls within a specified range around 178–180 °C .
Key chemical properties include:
Relevant data from spectroscopic analyses (e.g., infrared spectroscopy) reveal characteristic functional groups such as carbonyls and amines, which are crucial for its biological activity .
(E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one has potential applications in medicinal chemistry as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. Its structural features make it a candidate for further development into therapeutics targeting various diseases, including cancer and infections caused by resistant pathogens .
Heterocyclic compounds represent a cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing rings exhibiting exceptional biological relevance. The compound (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one integrates three privileged heterocyclic scaffolds—thiazolone, morpholine, and furan—into a single molecular architecture. This convergence creates a structurally complex molecule where the electron-rich furan ring connects to the thiazol-4-one core via a conjugated exocyclic double bond in the thermodynamically stable (E)-configuration. The morpholino group at C2 and the ortho-methyl-substituted phenyl (o-tolyl) on the furan ring provide distinct electronic and steric environments. Such multi-heterocyclic integration aims to leverage synergistic pharmacological effects observed in individual components, potentially yielding enhanced bioactivity profiles against targets like protein kinases, inflammatory mediators, or microbial enzymes, as suggested by the broad activities of thiazole derivatives in FDA-approved drugs and experimental agents [1].
Thiazolone derivatives constitute a pharmaceutically significant class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and sulfur atoms adjacent to a carbonyl group. This scaffold demonstrates remarkable structural versatility, enabling diverse substitution patterns that modulate electronic properties, lipophilicity, and biological target interactions. The thiazol-4(5H)-one core within the target compound exhibits tautomerism between thione and thiol forms, influencing its hydrogen-bonding capacity and metal-chelating potential. Medicinally, thiazolone derivatives exhibit a broad spectrum of bioactivities, prominently including antimicrobial effects against resistant pathogens like Pseudomonas aeruginosa and anticancer actions through kinase inhibition or apoptosis induction [1]. For instance, FDA-approved thiazole-containing drugs such as the siderophore antibiotic cefiderocol (Fetroja®) and the anticancer agent alpelisib (Piqray®) underscore the therapeutic validity of this scaffold. The reactivity at C5 allows for functionalization via Knoevenagel-type condensation, which is exploited in the target compound to introduce the furan-derived exocyclic double bond—a critical feature enabling extended conjugation and planar topology that facilitates interaction with biological macromolecules [1].
Table 1: Key Medicinal Applications of Thiazolone Derivatives
Biological Activity | Structural Features | Example Compounds/Drugs |
---|---|---|
Antimicrobial | Halogenation, aminothiazole derivatives | Cefiderocol (Fetroja®) |
Anticancer | Morpholino substitution, conjugated systems | Alpelisib (Piqray®) |
Kinase Inhibition | Heteroaromatic extensions, hydrogen-bond acceptors | Experimental PI3K inhibitors |
Antiviral | Hydrazone linkages, hydrophobic substituents | Anti-HIV thiazole derivatives |
The morpholino ring (tetrahydro-1,4-oxazine) appended at C2 of the thiazolone core serves as a highly polar, saturated heterocycle that profoundly influences the molecule’s physicochemical and pharmacological profile. Its tertiary nitrogen acts as a strong hydrogen-bond acceptor, enhancing water solubility and potentially improving pharmacokinetic properties like oral bioavailability. Morpholino groups frequently appear in kinase inhibitors due to their ability to form critical hydrogen bonds with hinge regions of ATP-binding sites, as evidenced in multiple patents detailing morpholino-containing anticancer agents [2] [3]. Computational analyses suggest the morpholine nitrogen’s electron-donating capability modulates the electron density at C5 of the thiazolone, potentially activating the exocyclic alkene for Michael addition or nucleophilic attack in biological systems.
The furan ring, linked via a conjugated methylene bridge to the thiazolone, provides a planar, electron-rich heteroaromatic system capable of π-stacking interactions with aromatic residues in enzyme binding pockets. Its substitution at the 5-position with an o-tolyl group (2-methylphenyl) introduces steric bulk and hydrophobicity. The ortho-methyl group creates significant torsional constraints that force the phenyl ring out of coplanarity with the furan, reducing conjugation but enhancing target selectivity through steric complementarity. This o-tolyl motif may improve metabolic stability by blocking cytochrome P450-mediated hydroxylation at the adjacent phenyl position, a common metabolic pathway for unsubstituted biaryls. The furan’s oxygen atom could serve as a weak hydrogen-bond acceptor or coordinate with metal ions in metalloenzymes [1].
The (E)-configuration of the exocyclic double bond linking the furanyl-methylene unit to the thiazolone ring is pharmacologically indispensable. This stereochemistry enforces a planar, fully conjugated system spanning from the o-tolyl group through the furan and into the thiazolone core, facilitating charge delocalization and creating a rigid molecular framework optimal for target engagement. Computational models indicate the (E)-isomer exhibits approximately 5-7 kcal/mol greater stability than its (Z)-counterpart due to reduced steric clash between the thiazolone oxygen and the furan ring. This conjugation extension likely redshifts UV absorption maxima compared to non-conjugated analogs, potentially influencing light-dependent biological activities [1].
In receptor-ligand interactions, the (E)-geometry positions the o-tolyl group distally from the thiazolone plane, creating a well-defined hydrophobic pocket that may complement protein surfaces inaccessible to the more compact (Z)-isomer. This stereospecificity mirrors observations in other medicinal thiazoles where E/Z isomerism dramatically affects potency—studies on analogous thiazolidinone antiviral compounds showed >100-fold differences in IC50 values between stereoisomers against viruses like Coxsackie B4 [1] [4]. The isomerization barrier is sufficiently high (>25 kcal/mol) to prevent interconversion under physiological conditions, making (E)-2-morpholino-5-((5-(o-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one a configurationally stable entity for structure-activity relationship studies.
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Structural Role | Pharmacological Contribution |
---|---|---|
Morpholino (C2) | Hydrogen bond acceptor, electron donor | Enhanced solubility, kinase target engagement, metabolic stability |
Furan (linker) | Conjugated π-system, planar heteroaromatic | π-Stacking interactions, charge delocalization, redox activity |
o-Tolyl (furan substituent) | Sterically hindered hydrophobic group | Target selectivity, metabolic blockade (ortho-effect), lipophilicity modulation |
(E)-Alkene | Planar conjugated bridge | Molecular rigidity, electronic delocalization, stereospecific binding |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8